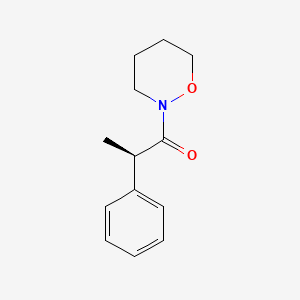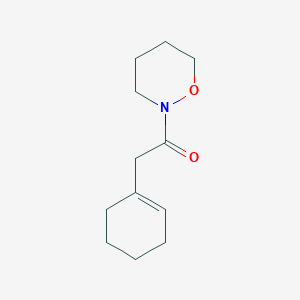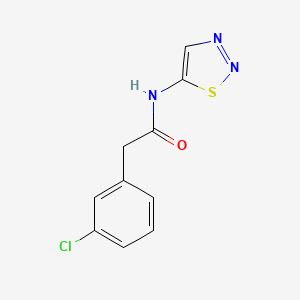
2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide, also known as CTAA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CTAA is a member of the thiadiazole family of compounds, which are known to exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. In addition, 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. In addition, 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has been shown to inhibit the growth and biofilm formation of various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide. One area of research could be the development of more efficient synthesis methods for 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide. Another area of research could be the investigation of 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide's potential use as an anti-inflammatory agent in the treatment of other diseases such as asthma and multiple sclerosis. In addition, further research could be conducted on the mechanism of action of 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide, which could lead to the development of more potent and selective 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide analogs. Finally, future research could be conducted on the potential use of 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide as an antimicrobial agent in the treatment of bacterial and fungal infections.
Synthesis Methods
The synthesis of 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide involves the reaction of 3-chlorobenzoyl chloride with thiadiazole-5-carboxamide in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide. The overall yield of the synthesis process is around 50%.
Scientific Research Applications
2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has been studied for its potential use as an anti-inflammatory agent in the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been investigated for its potential use as an antimicrobial agent against various bacterial and fungal strains. In addition, 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has been studied for its potential use as an anticancer agent, particularly against breast cancer cells.
properties
IUPAC Name |
2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-8-3-1-2-7(4-8)5-9(15)13-10-6-12-14-16-10/h1-4,6H,5H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGULHXVESVSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NC2=CN=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B6623911.png)
![3-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B6623924.png)
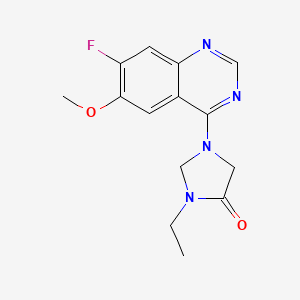
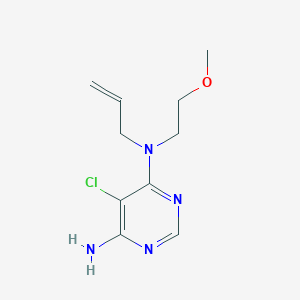
![2-methyl-5-propan-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B6623945.png)

![2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B6623951.png)
![(5-Methylthiophen-3-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6623962.png)
![1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea](/img/structure/B6623976.png)
![2-(2-ethylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6623979.png)
![3-methyl-5-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine](/img/structure/B6623995.png)
![5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B6623997.png)
